molecular formula C9H11NO4 B1618185 3,5-Dihydroxy-N-(2-hydroxyethyl)benzamide CAS No. 21734-43-0

3,5-Dihydroxy-N-(2-hydroxyethyl)benzamide

Cat. No.: B1618185
CAS No.: 21734-43-0
M. Wt: 197.19 g/mol
InChI Key: HBICMRZCQLNXRU-UHFFFAOYSA-N
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Description

3,5-Dihydroxy-N-(2-hydroxyethyl)benzamide is a chemical compound with the molecular formula C9H11NO4. It is characterized by the presence of two hydroxyl groups on the benzene ring and an amide group attached to a hydroxyethyl side chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dihydroxy-N-(2-hydroxyethyl)benzamide typically involves the reaction of 3,5-dihydroxybenzoic acid with 2-aminoethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

    Esterification: 3,5-dihydroxybenzoic acid is first esterified with methanol to form the methyl ester derivative.

    Amidation: The methyl ester is then reacted with 2-aminoethanol in the presence of a catalyst, such as a base, to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3,5-Dihydroxy-N-(2-hydroxyethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinonoid derivatives.

    Reduction: The compound can be reduced to form corresponding hydroxyethyl derivatives.

    Substitution: The hydroxyl groups can participate in substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinonoid derivatives.

    Reduction: Hydroxyethyl derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3,5-Dihydroxy-N-(2-hydroxyethyl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,5-Dihydroxy-N-(2-hydroxyethyl)benzamide involves its interaction with various molecular targets and pathways. The hydroxyl groups on the benzene ring can participate in hydrogen bonding and other interactions with biological molecules, leading to its observed biological activities. The compound may also undergo metabolic transformations in the body, contributing to its effects.

Comparison with Similar Compounds

3,5-Dihydroxy-N-(2-hydroxyethyl)benzamide can be compared with other similar compounds, such as:

    2,5-Dihydroxy-N-(2-hydroxyethyl)benzamide: Similar structure but with hydroxyl groups at different positions.

    3,4-Dihydroxy-N-(2-hydroxyethyl)benzamide: Another isomer with hydroxyl groups at different positions.

    3,5-Dihydroxybenzoic acid: Lacks the hydroxyethyl side chain but shares the benzene ring structure with hydroxyl groups.

The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3,5-dihydroxy-N-(2-hydroxyethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c11-2-1-10-9(14)6-3-7(12)5-8(13)4-6/h3-5,11-13H,1-2H2,(H,10,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBICMRZCQLNXRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1O)O)C(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7066728
Record name Benzamide, 3,5-dihydroxy-N-(2-hydroxyethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7066728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21734-43-0
Record name 3,5-Dihydroxy-N-(2-hydroxyethyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21734-43-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, 3,5-dihydroxy-N-(2-hydroxyethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021734430
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, 3,5-dihydroxy-N-(2-hydroxyethyl)-
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Record name Benzamide, 3,5-dihydroxy-N-(2-hydroxyethyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dihydroxy-N-(2-hydroxyethyl)benzamide
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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